Aldehído de Myrac

Descripción general

Descripción

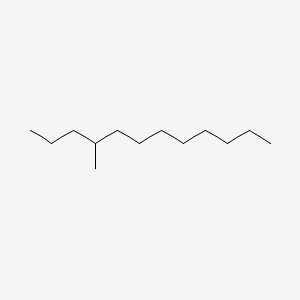

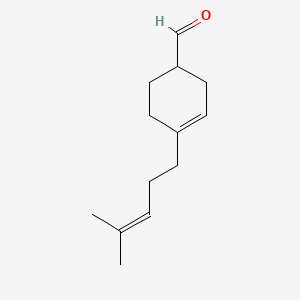

4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde has an aldehydic, citrus, and floral taste.

Aplicaciones Científicas De Investigación

Industria de la Fragancia: Alquimia Aromática

El aldehído de Myrac se usa ampliamente en la industria de la fragancia debido a su agradable y complejo perfil de aroma. Es un ingrediente clave en la creación de notas florales y cítricas en perfumes y colonias . La capacidad del compuesto para evocar frescura natural lo convierte en un elemento básico en la formulación de varios productos para el cuidado personal, incluidos jabones, champús y lociones.

Síntesis Orgánica: Bloques de Construcción para la Complejidad

En química orgánica, el this compound sirve como un intermedio versátil para la síntesis de moléculas más complejas . Su grupo aldehído reactivo permite diversas transformaciones químicas, lo que lo convierte en un valioso material de partida para la construcción de compuestos cíclicos y la introducción de quiralidad en las rutas de síntesis.

Química Verde: Soluciones Sostenibles

La participación del compuesto en la reacción de Diels-Alder, particularmente cuando es catalizada por líquidos iónicos que contienen zinc, muestra su papel en la promoción de prácticas de química verde . Esta reacción es una piedra angular de la síntesis orgánica sostenible, minimizando el uso de solventes peligrosos y permitiendo el reciclaje de catalizadores.

Mejora del Sabor: Ingeniería del Gusto

La similitud estructural del this compound con los compuestos naturales que se encuentran en las frutas y las especias le permite mejorar los sabores en la industria alimentaria . Se puede utilizar para impartir una nota fresca y verde a varios productos alimenticios, contribuyendo a una experiencia gustativa más rica.

Aromaterapia: Fragancias Terapéuticas

El aroma reconfortante del this compound tiene aplicaciones en aromaterapia. Se cree que su aroma tiene efectos calmantes, lo que podría ayudar a reducir el estrés y la relajación . Esta aplicación aprovecha el impacto psicológico de los estímulos olfativos en el bienestar.

Investigación de Feromonas: Comunicación Química

La investigación sobre el papel del this compound en la comunicación de feromonas es un campo intrigante. El compuesto puede imitar o interferir con las feromonas naturales, proporcionando información sobre el comportamiento de los insectos y ofreciendo un potencial para estrategias de control de plagas .

Ciencia de los Materiales: Aromáticos Funcionales

El this compound se explora en ciencia de los materiales para el desarrollo de polímeros aromáticos funcionales. Su incorporación en cadenas de polímeros podría dar como resultado materiales con propiedades de aroma inherentes, útiles en envases y bienes de consumo .

Ciencia Ambiental: Interacciones Ecológicas

Por último, el papel del compuesto en las interacciones ecológicas es objeto de investigación en ciencia ambiental. Su presencia en los aromas florales puede afectar la atracción de polinizadores y los mecanismos de defensa de las plantas, contribuyendo a nuestra comprensión de la dinámica de los ecosistemas .

Mecanismo De Acción

Target of Action

Myrac aldehyde, also known as 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde or 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-, is primarily used in the fragrance industry . The primary targets of Myrac aldehyde are olfactory receptors, which are responsible for the sense of smell .

Mode of Action

Myrac aldehyde interacts with its targets, the olfactory receptors, by binding to these receptors in the nasal epithelium. This interaction triggers a signal transduction pathway that results in the perception of a fresh, fruity, slightly citrus-like odor .

Biochemical Pathways

Upon binding to the olfactory receptors, Myrac aldehyde activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, which opens ion channels in the olfactory receptor neurons, leading to depolarization and signal transmission to the brain. The resulting signal is then interpreted as a specific smell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Myrac aldehyde. For instance, the presence of other fragrances or chemicals can affect the perception of its smell. Additionally, factors such as pH, temperature, and light exposure can impact the stability of Myrac aldehyde, potentially altering its effectiveness as a fragrance .

Propiedades

IUPAC Name |

4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBIZQLCHSZBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052051 | |

| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37677-14-8 | |

| Record name | Myrac aldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37677-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)